molecular formula C16H9ClN4O7S2 B2501374 2-CHLORO-5-NITRO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 349615-36-7

2-CHLORO-5-NITRO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B2501374
CAS No.: 349615-36-7
M. Wt: 468.84
InChI Key: MXQMWIKMLYOSMU-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Nucleophilic Substitution: Substituted benzamides.

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides and sulfones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-nitro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of chloro, nitro, and thiazolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4O7S2/c17-13-6-3-10(21(25)26)7-12(13)15(22)19-16-18-8-14(29-16)30(27,28)11-4-1-9(2-5-11)20(23)24/h1-8H,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQMWIKMLYOSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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